Ethyl 2-(dibenzylamino)acetate
Overview
Description
Ethyl 2-(dibenzylamino)acetate, also known as DBAE, is an organic compound used as a reagent in the synthesis of various compounds. It is a colorless liquid with a pungent odor, and is soluble in water and other polar solvents. It is primarily used in the laboratory as a reactant in organic synthesis and as a reagent in the preparation of other compounds. It is also used in the synthesis of drugs, plastics, and other compounds.
Scientific Research Applications
1. Photocyclization and Remote-Proton Transfer
Ethyl 2-(dibenzylamino)acetate has been studied for its unique photochemical properties. Hasegawa et al. (1993) investigated its photocyclization via remote-proton transfer. They found that upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate underwent photocyclization, competing with (E)–(Z) isomerization (Hasegawa, Yamazaki, & Yoshioka, 1993).
2. Photoreactions and Biradical Intermediate Stability
Another study by Hasegawa et al. (1990) explored the photoreactions of 2-(dibenzylamino)ethyl esters of γ-oxo acids. They demonstrated that 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate underwent photocyclization to give 9-membered azalactones. The stability and conformational flexibility of the biradical intermediates were crucial in these reactions (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
3. Solid-State Photocycloaddition
Furthering the understanding of its photochemical behavior, a study in 2001 found that upon UV irradiation, 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state undergoes efficient [2+2]photocycloaddition to form a specific dimer. This research highlighted the importance of weak intermolecular interactions in determining the efficiency of the solid-state photoreaction (Hasegawa, Ikeda, & Yamazaki, 2001).
4. Preparation and Characterization of Fine Particles
Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a derivative of ethyl 2-(dibenzylamino)acetate, has been used in the preparation of fine particles of various sizes, morphologies, and degrees of crystallinity for diagnostic imaging applications. Bosch, Škapin, and Matijević (2004) showed that controlled precipitation of this compound results in different polymorphic forms, important in medical imaging (Bosch, Škapin, & Matijević, 2004).
5. Marine Fungus Research
Research into marine fungus Penicillium sp. identified various compounds, including derivatives of ethyl 2-(dibenzylamino)acetate. Wu et al. (2010) elucidated the structures of these compounds, highlighting the potential of marine organisms in producing novel chemical entities (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
6. Chemical Synthesis and Characterization
A study by El‐Faham et al. (2013) investigated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, demonstrating its effectiveness as a reagent in terms of purity and yield. This research contributes to the development of novelchemical synthesis methods and has implications in the pharmaceutical industry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
7. Photocatalytic Conversion Studies
In the field of photocatalysis, a study by Iwaoka and Tomoda (1992) demonstrated the catalytic conversion of alkenes into oxygenated allylic compounds using derivatives of ethyl 2-(dibenzylamino)acetate. This research is significant in understanding the reactions and mechanisms involved in photocatalytic processes (Iwaoka & Tomoda, 1992).
8. Applications in Biodiesel Production
Modi, Reddy, Rao, and Prasad (2007) explored the use of ethyl acetate, a related compound to ethyl 2-(dibenzylamino)acetate, as an acyl acceptor for lipase-catalyzed biodiesel production. This study contributes to the development of environmentally friendly and efficient methods for biodiesel production (Modi, Reddy, Rao, & Prasad, 2007).
9. Antitumor Activity Research
Research on 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones, closely related to ethyl 2-(dibenzylamino)acetate, showed significant antitumor activity. The study by Sami et al. (1995) provided insights into the relationship between chemical structure and antitumor potency, opening new avenues for cancer therapy research (Sami, Dorr, Sólyom, Alberts, & Remers, 1995).
10. Supported Ionic Liquid Membranes for CO2 Separation
Santos, Albo, and Irabien (2014) investigated the use of acetate-based Room Temperature Ionic Liquids (RTILs), similar to ethyl 2-(dibenzylamino)acetate, in Supported Ionic Liquid Membranes (SILMs) for CO2 separation. This research is crucial in developing new technologies for gas separation and environmental management (Santos, Albo, & Irabien, 2014).
Mechanism of Action
Mode of Action
It has been used as a ligand in the polymerization of ε-caprolactone (cl) and l-lactide (la) by sn(oct)2 and bnoh . It potentially modifies the framework of the catalytic intermediate and produces hydrogen, thereby increasing the rate of CL polymerization .
Result of Action
It’s known to increase the rate of ε-caprolactone (CL) polymerization
properties
IUPAC Name |
ethyl 2-(dibenzylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMDCFOWHWNQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393582 | |
Record name | Ethyl 2-(dibenzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77385-90-1 | |
Record name | Ethyl 2-(dibenzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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